molecular formula C15H9BrN4 B2736973 5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline CAS No. 1354951-32-8

5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline

Cat. No.: B2736973
CAS No.: 1354951-32-8
M. Wt: 325.169
InChI Key: APVLYNXVHMKFPC-UHFFFAOYSA-N
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Description

5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline is a heterocyclic compound that combines the structural features of quinoline and imidazo[4,5-b]pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate is then reacted with various halogenated derivatives under phase transfer catalysis conditions to yield the desired compound . The reaction conditions often involve the use of solid-liquid phase transfer catalysis, which facilitates the formation of regioisomers .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with different functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological responses. For example, it may inhibit kinases involved in signal transduction pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline is unique due to the presence of both quinoline and imidazo[4,5-b]pyridine moieties, which confer distinct chemical and biological properties. This dual structural feature enhances its potential as a versatile compound in various scientific research applications .

Properties

IUPAC Name

5-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN4/c16-9-7-13-15(18-8-9)20-14(19-13)11-3-1-5-12-10(11)4-2-6-17-12/h1-8H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVLYNXVHMKFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C3=NC4=C(N3)C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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